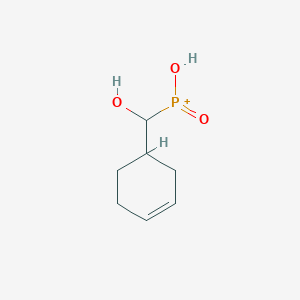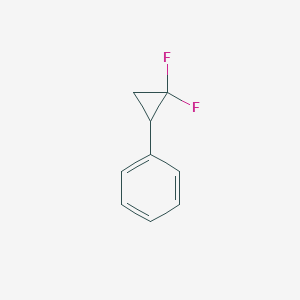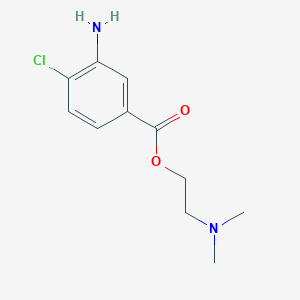
Tungsten disulfide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tungsten disulfide (WS2) has been explored through various methods, with the hydrothermal method being notable for its effectiveness in producing flat sheet-like WS2 with a single-crystal structure. This method utilizes sodium diethyldithiocarbamate, tungsten hexachloride, and cetyltrimethylammonium bromide as a reducing agent, a tungsten source, and a surfactant, respectively (Zhang et al., 2019). Additionally, chemical vapor deposition (CVD) has been employed to synthesize large-area tungsten disulfide (WS2) films, highlighting the versatility of synthesis approaches (Choi et al., 2017).
Molecular Structure Analysis
The structure of WS2 allows for its unique properties and applications. The layered nature of WS2, similar to graphene, provides a basis for its electronic and mechanical properties. This structure is critical for the material's use in electronic devices, catalysis, and lubrication due to its strippable nature and indirect/direct band gap conversion (Liang et al., 2019).
Chemical Reactions and Properties
WS2's chemical properties, such as its reactions with other substances, play a crucial role in its functionality as a nanomaterial. The synthesis of defect-rich WS2 nanosheets via a self-template method exemplifies the material's efficiency as an electrocatalyst for the hydrogen evolution reaction, underscoring the importance of its chemical reactivity (Ling et al., 2018).
Physical Properties Analysis
The physical properties of WS2, including its optical and electrical characteristics, are central to its application in electronic devices. The seamless tungsten disulfide-tungsten heterojunction electrodes synthesized for efficient hydrogen evolution reaction highlight WS2's remarkable physical properties and its potential in energy conversion technologies (Li et al., 2019).
Chemical Properties Analysis
The chemical versatility of WS2 is demonstrated through its ability to form various composites and hybrids, enhancing its applicability in supercapacitors and other energy storage devices. A notable example is the synthesis of reduced graphene oxide/tungsten disulfide/tungsten oxide nanohybrids, which effectively combine the electrical double-layer capacitance and pseudo-capacitance for high-performance supercapacitors (Yang et al., 2019).
Wissenschaftliche Forschungsanwendungen
Optoelectronics and Photodetectors : WS2 is valued for its semiconductor characteristics, broadband spectral response, ultra-fast bleach recovery time, and excellent saturable light absorption, making it suitable for applications in optoelectronics and photodetectors (Ding et al., 2021).
Lasers and Fiber Lasers : Its strong nonlinear polarization and wide bandgap properties are utilized in fields like biology and optoelectronics, particularly in the fabrication of saturable absorbers for mode-locked fiber lasers (Liu et al., 2018).
Catalysis : WS2 shows potential in catalysis, as demonstrated by its use in hydrogen evolution reaction, where defect-rich WS2 nanosheets synthesized via a self-template method exhibit excellent electrocatalytic properties (Ling et al., 2018).
Energy Storage Devices : In supercapacitors, WS2-based electrode materials have shown remarkable chemical and physical characteristics, like tunable bandgap and high wear resistance, making them suitable for enhancing the performance of energy storage devices (Ali et al., 2022).
Lubrication : Due to its anisotropic bonding, WS2 has applications in lubrication, where its films exhibit different friction behaviors under various conditions, like in dry nitrogen and laboratory air (Prasad et al., 1995).
Nanoelectronics and Photovoltaics : Its layered structure with a tunable bandgap is promising for applications in nanoelectronics and photovoltaics, where WS2 films are used in transistors and photodetectors (Hussain et al., 2016).
Biomedical Sensing : WS2 nanosheets have been used as highly selective, fluorescent probes for biomedical sensing applications, such as the analysis of nitrofurazone in medical and water samples (Guo et al., 2015).
Safety And Hazards
Tungsten disulfide itself does not constitute an important health hazard; exposure is related chiefly to any dust created . Heavy exposure to the dust or the ingestion of large amounts of the soluble compounds produces changes in body weight, behavior, blood cells, colin activity, and sperm in experimental animals .
Zukünftige Richtungen
Tungsten disulfide has raised extensive interest due to its extraordinary physicochemical properties . It is regarded as a competent substitute in the construction of next-generation environmentally benign energy storage and conversion devices . Future research directions include the development of various WS2 and WS2-based composites for electrochemical energy storage and conversion applications .
Eigenschaften
IUPAC Name |
bis(sulfanylidene)tungsten | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2S.W | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRNXVSDJBHYNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[W]=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
WS2, S2W | |
| Record name | tungsten(IV) sulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tungsten(IV)_sulfide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065256 | |
| Record name | Tungsten sulfide (WS2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Greyish-black solid; [Hawley] Black powder with an odor of rotten eggs; [MSDSonline] | |
| Record name | Tungsten disulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8703 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tungsten disulfide | |
CAS RN |
12138-09-9 | |
| Record name | Tungsten disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12138-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tungsten sulfide (WS2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012138099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tungsten disulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326770 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tungsten sulfide (WS2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,6-Dimethyl-1H-benzo[d]imidazole](/img/structure/B75834.png)
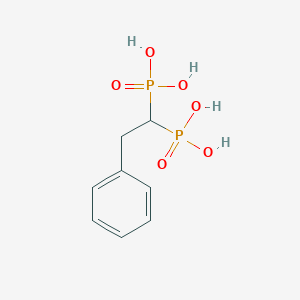
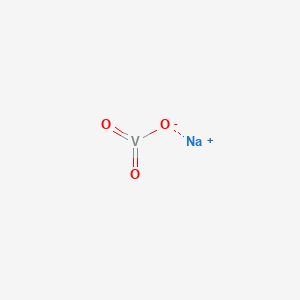
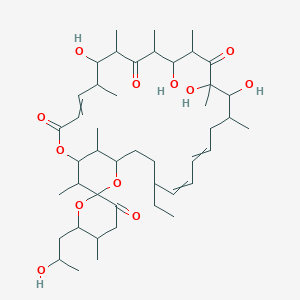
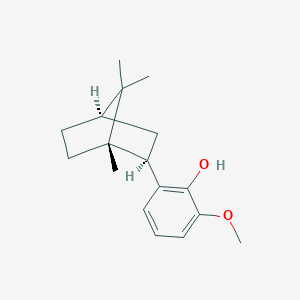
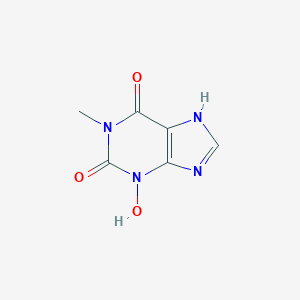
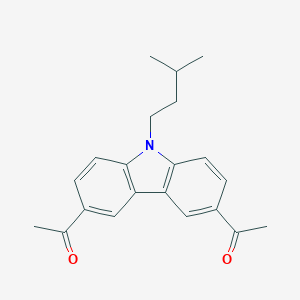

![[2-(Trifluoromethyl)phenyl]ethanethioic S-acid](/img/structure/B75855.png)
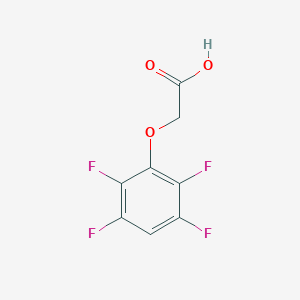
![6-Chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B75860.png)
